molecular formula C5H9NO3 B1523583 6-(Hydroxymethyl)morpholin-3-one CAS No. 929019-95-4

6-(Hydroxymethyl)morpholin-3-one

Cat. No. B1523583
CAS RN: 929019-95-4
M. Wt: 131.13 g/mol
InChI Key: DMELBDGPDOJCTC-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 . It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da . The compound is also known by its IUPAC name, 6-(hydroxymethyl)-3-morpholinone .


Synthesis Analysis

The synthesis of morpholin-3-one involves a reaction in a 50 L reactor with a colorless oil, toluene, and trifluoroacetic acid . The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction solution is washed with saturated sodium bicarbonate solution, followed by water and saturated brine . The organic layer is then evaporated to dryness to give a white powdery solid, which is recrystallized from methyl tert-butyl ether to give white needle crystals .


Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)morpholin-3-one contains a total of 18 bonds . There are 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)morpholin-3-one has a molecular weight of 131.13 . It is a solid at room temperature .

Scientific Research Applications

Material Science: Polymer Chemistry Applications

6-(Hydroxymethyl)morpholin-3-one: can be used in polymer chemistry due to its reactive hydroxymethyl group. This functionality allows it to act as a crosslinking agent or as a building block for creating novel polymeric materials with potential applications in biomedicine and industry .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The morpholine ring structure is often found in bioactive molecules that can inhibit various enzymes. Therefore, 6-(Hydroxymethyl)morpholin-3-one could be used in biochemical studies to explore its potential as an enzyme inhibitor .

Neuroscience: Neurotransmitter Receptor Modulation

Morpholine derivatives are known to interact with neurotransmitter receptors. Research into 6-(Hydroxymethyl)morpholin-3-one could provide insights into its potential use in modulating receptor activity, which is relevant for treating neurological disorders .

Imaging Techniques: Positron Emission Tomography (PET)

A morpholin-3-one derivative has been identified as a novel scaffold for imaging monoacylglycerol lipase (MAGL) via PET. Structural optimization of such compounds, including 6-(Hydroxymethyl)morpholin-3-one , could enhance their application in vivo imaging .

Safety and Hazards

The safety data sheet advises against the formation of dust and breathing in mist, gas, or vapors . Contact with skin and eyes should be

properties

IUPAC Name

6-(hydroxymethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELBDGPDOJCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694973
Record name 6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)morpholin-3-one

CAS RN

929019-95-4
Record name 6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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